1-(2-Aminoethyl)-proline

Vue d'ensemble

Description

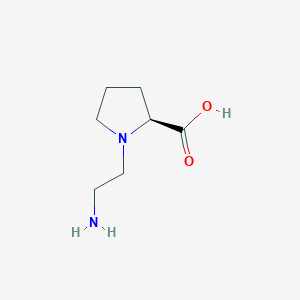

1-(2-Aminoethyl)-proline is an organic compound that belongs to the class of amino acids It is characterized by the presence of a proline ring structure with an aminoethyl group attached to it

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-proline can be synthesized through several methods. One common approach involves the reaction of proline with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Aminoethyl)-proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted proline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(2-Aminoethyl)-proline has been investigated for its role in drug design and development, particularly as a building block for peptides and as a potential therapeutic agent.

Peptide Synthesis

The compound is utilized in peptide synthesis, particularly in the context of proline editing. Proline residues are known for their conformational constraints, which can enhance the stability and functionality of peptides. A study highlighted the use of proline analogs to achieve stereospecifically modified peptides, demonstrating that this compound can be incorporated to improve peptide properties such as solubility and binding affinity .

Cancer Therapy

Research indicates that targeting proline biosynthesis can inhibit cancer cell growth, particularly in melanoma. The enzyme pyrroline-5-carboxylate synthase (P5CS), which is involved in proline synthesis, was shown to be a critical target. Inhibition of this enzyme led to reduced viability of melanoma cells, suggesting that compounds like this compound could be explored as adjuncts in cancer therapy by modulating proline levels within cells .

Protein Engineering

The incorporation of this compound into proteins can modify their biophysical properties, enhancing stability and functionality.

Recombinant Protein Production

A recent study demonstrated the successful incorporation of various proline analogs into recombinant insulin expressed in Escherichia coli. The addition of this compound resulted in altered aggregation behavior and improved pharmacological properties of insulin, showcasing its potential in biopharmaceutical applications .

Structural Biology

The unique conformational characteristics of proline derivatives are advantageous in structural biology for stabilizing protein structures. The ability to incorporate these analogs into peptides allows researchers to probe the effects of conformation on protein folding and stability .

Environmental Science

Emerging research suggests that proline derivatives may have implications in environmental health.

Neuroprotective Effects

Recent findings indicate that L-proline may protect against neurotoxic effects associated with certain environmental factors. Studies have suggested that dietary supplementation with proline can mitigate adverse effects related to environmental toxins, pointing to its potential role as a protective agent .

Data Summary Table

Mécanisme D'action

The mechanism by which 1-(2-Aminoethyl)-proline exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

1-(2-Aminoethyl)piperazine: Shares the aminoethyl group but has a different ring structure.

Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups and is used in coordination chemistry.

N-(2-Aminoethyl)-1-aziridineethanamine: An experimental compound with similar functional groups.

Uniqueness: 1-(2-Aminoethyl)-proline is unique due to its proline ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.

Activité Biologique

1-(2-Aminoethyl)-proline is a derivative of proline, an amino acid known for its unique cyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties, modulation of metabolic pathways, and interaction with various biological receptors and enzymes. This article provides an in-depth overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features an aminoethyl side chain attached to the proline backbone. This structure enhances its potential for diverse interactions in biochemical contexts. The presence of both an amino group and a proline structure allows it to participate in various biological activities.

Structural Comparison with Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Proline | A cyclic amino acid; no side chain | Fundamental building block in proteins |

| 4-Hydroxyproline | A modified proline with a hydroxyl group | Important in collagen stability |

| L-Citrulline | An amino acid with a ureido group | Precursor for arginine; involved in nitric oxide production |

| L-Arginine | A basic amino acid; contains guanidinium group | Precursor for nitric oxide; significant role in metabolism |

Biological Activities

This compound exhibits several notable biological activities:

1. Anticancer Activity

Research suggests that proline derivatives can inhibit tumor growth by interfering with metabolic processes in cancer cells. For instance, studies have indicated that this compound can act as an inducer of proliferation in both stem and tumor cells, potentially influencing cell morphology and migration/invasiveness .

2. Modulation of Metabolic Pathways

The compound has been shown to affect various metabolic pathways, likely due to its structural similarity to natural amino acids. This allows it to interact with enzymes involved in these pathways, influencing their activity and potentially leading to therapeutic effects.

3. Interaction with Biological Receptors

this compound has been studied for its binding affinity to different biological targets. Its ability to modulate receptor activity suggests potential applications in drug development and therapeutic interventions.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound can bind to specific enzymes, modulating their activity and leading to a range of biological responses.

- Receptor Binding: By interacting with receptors, it may influence signaling pathways critical for various cellular functions.

- Protein Interaction Modulation: Its structural properties allow it to affect protein interactions, which can alter cellular behavior and metabolism .

Case Studies

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Study on Anticancer Properties: A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through metabolic interference .

- Metabolic Pathway Analysis: Research indicated that the compound could enhance tissue regeneration while also contributing to the progression of certain pathologies like fibrosis when misregulated .

Propriétés

IUPAC Name |

(2S)-1-(2-aminoethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZDEQCNPGDPQQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665216 | |

| Record name | 1-(2-Aminoethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693764-52-2 | |

| Record name | 1-(2-Aminoethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.